molecular formula C13H19NO3S B6897574 N-(2-phenoxycyclohexyl)methanesulfonamide

N-(2-phenoxycyclohexyl)methanesulfonamide

Cat. No.: B6897574
M. Wt: 269.36 g/mol
InChI Key: DCMBADJCCIGXBL-UHFFFAOYSA-N
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Description

N-(2-phenoxycyclohexyl)methanesulfonamide: is an organic compound with the molecular formula C13H13NO3S. It is a member of the sulfonamide family, which is characterized by the presence of a sulfonyl group attached to an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxycyclohexyl)methanesulfonamide typically involves the reaction of 2-phenoxycyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:

2-phenoxycyclohexylamine+methanesulfonyl chlorideThis compound+HCl\text{2-phenoxycyclohexylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-phenoxycyclohexylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-phenoxycyclohexyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-phenoxycyclohexyl)methanesulfonamide is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of more complex molecules and as a protecting group for amines.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of natural substrates, making it useful in enzyme assays.

Medicine: Sulfonamide derivatives, including this compound, have potential applications as antimicrobial agents. They can inhibit the growth of bacteria by interfering with folic acid synthesis.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of N-(2-phenoxycyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction involved. The compound can also disrupt protein-protein interactions, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

  • N-(2-Phenoxyethyl)methanesulfonamide
  • N-(2,6-Dimethylphenyl)methanesulfonamide
  • N-(4-Hydroxycyclohexyl)methanesulfonamide

Comparison: N-(2-phenoxycyclohexyl)methanesulfonamide is unique due to its specific cyclohexyl group, which imparts distinct chemical and physical properties. Compared to N-(2-phenoxyethyl)methanesulfonamide, the cyclohexyl group provides greater steric hindrance, potentially affecting its reactivity and binding affinity. The presence of the phenoxy group also contributes to its unique electronic properties, making it different from other similar compounds .

Properties

IUPAC Name

N-(2-phenoxycyclohexyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-18(15,16)14-12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-4,7-8,12-14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMBADJCCIGXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCCC1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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